molecular formula C8H20NOP B14616820 Phosphine, ethyl-ethoxy-(diethylamino)- CAS No. 59150-16-2

Phosphine, ethyl-ethoxy-(diethylamino)-

Cat. No.: B14616820
CAS No.: 59150-16-2
M. Wt: 177.22 g/mol
InChI Key: CAHRICHTJWNNIC-UHFFFAOYSA-N
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Description

Phosphine, ethyl-ethoxy-(diethylamino)- is an organophosphorus compound with the molecular formula C₈H₂₀NOP and a molecular weight of 177.2243 g/mol . This compound is part of the broader class of tertiary phosphines, which are known for their applications in various fields, including catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tertiary phosphines, including phosphine, ethyl-ethoxy-(diethylamino)-, typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of ethylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .

Industrial Production Methods

Industrial production methods for tertiary phosphines often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of Grignard reagents and chlorophosphines is scaled up, and reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Phosphine, ethyl-ethoxy-(diethylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the phosphine to its corresponding oxide using oxidizing agents such as hydrogen peroxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.

    Complexation: It can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phosphine, ethyl-ethoxy-(diethylamino)- has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism of action of phosphine, ethyl-ethoxy-(diethylamino)- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, ethyl-ethoxy-(diethylamino)- is unique due to its specific ethyl-ethoxy and diethylamino substituents, which can impart different electronic and steric properties compared to other tertiary phosphines. These properties can influence its reactivity and the types of complexes it forms with transition metals .

Properties

CAS No.

59150-16-2

Molecular Formula

C8H20NOP

Molecular Weight

177.22 g/mol

IUPAC Name

N-[ethoxy(ethyl)phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C8H20NOP/c1-5-9(6-2)11(8-4)10-7-3/h5-8H2,1-4H3

InChI Key

CAHRICHTJWNNIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(CC)OCC

Origin of Product

United States

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